
2-Aminomethy-4-(4-Fluorobenzyl)Morpholine
Overview
Description
2-Aminomethyl-4-(4-fluorobenzyl)morpholine (CAS 112914-13-3) is a chiral morpholine derivative with the molecular formula C₁₂H₁₇FN₂O and a molecular weight of 224.27 g/mol . It serves as a key intermediate in synthesizing mosapride citrate, a gastric prokinetic agent devoid of dopamine D₂ receptor antagonism . The compound features a morpholine ring substituted with a 4-fluorobenzyl group at position 4 and an aminomethyl group at position 2. Its stereochemistry is critical for pharmacological activity, with enantiomers [(S)-(-)-3 and (R)-(+)-3] synthesized via asymmetric routes achieving >98% enantiomeric excess (ee) .
Biological Activity
2-Aminomethy-4-(4-fluorobenzyl)morpholine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. As an intermediate in the synthesis of various pharmaceuticals, including mosapride, it exhibits a range of biological effects that are crucial for its therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets, notably α-tubulin . This compound binds to the large drug-binding cavity of α-tubulin, disrupting microtubule assembly and leading to cell cycle arrest and apoptosis in cancer cells.
Key Mechanisms:
- Microtubule Disruption : By inhibiting microtubule assembly, the compound affects cellular structure and function, which is essential in cancer treatment.
- CNS Stimulation : It has been characterized as a potent stimulant of the central nervous system (CNS), indicating potential applications in neuropharmacology.
The biochemical characteristics of this compound include:
- Bioavailability : Its ability to bind effectively to α-tubulin suggests good bioavailability, making it a candidate for therapeutic use.
- Cellular Effects : The compound exhibits a wide range of effects on cellular processes, influencing pathways related to cell proliferation and survival.
Pharmacological Profile
The pharmacological profile of this compound includes several notable activities:
Case Studies and Research Findings
Recent studies have highlighted the diverse biological activities associated with this compound:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance, studies demonstrated that modifications to the morpholine structure could enhance its efficacy against resistant cancer strains .
- Gastroprokinetic Effects : As an intermediate in mosapride synthesis, it has been shown to improve digestive symptoms associated with chronic gastritis by acting as a selective serotonin 4 receptor agonist .
- Neuropharmacological Applications : The CNS stimulant properties suggest potential applications in treating conditions such as depression or anxiety disorders, although further research is needed to fully elucidate these effects.
Scientific Research Applications
Pharmacological Applications
Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to 2-Aminomethy-4-(4-Fluorobenzyl)Morpholine exhibit significant activity as selective serotonin receptor modulators. These properties suggest potential applications in treating mood disorders, including depression and anxiety. For instance, derivatives of morpholine have been explored for their ability to modulate serotonin receptors, enhancing neurotransmitter activity in the brain .
Gastrointestinal Motility
The compound is also linked to the synthesis of mosapride, a selective serotonin 4 receptor agonist known for promoting gastrointestinal motility. Mosapride is clinically used to alleviate symptoms associated with chronic gastritis and other gastrointestinal disorders . The structural similarity of this compound to mosapride suggests it may share similar therapeutic effects.
Synthesis and Chemical Reactions
Synthetic Methodologies
The synthesis of this compound can be achieved through various chemical reactions involving morpholine derivatives and fluorinated aromatic compounds. For example, reactions involving the coupling of morpholine with fluorobenzylamine under controlled conditions yield this compound effectively .
Reactivity and Functionalization
The compound's amino group allows for further functionalization, making it a versatile intermediate in organic synthesis. It can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that may enhance biological activity or alter pharmacokinetic properties .
Biochemical Research
Enzyme Interactions
Studies have shown that morpholine derivatives can interact with specific enzymes, influencing metabolic pathways. This interaction is crucial for understanding their mechanism of action at the cellular level, particularly in drug metabolism and bioavailability .
Potential in Drug Design
The unique properties of this compound make it a candidate for drug design strategies aimed at reducing toxicity while maintaining efficacy. By modifying the chemical structure, researchers aim to create safer alternatives to existing drugs that may have adverse effects .
- Gastrointestinal Effects : A study demonstrated that mosapride significantly improved gastrointestinal motility in patients with functional dyspepsia, highlighting the potential role of this compound as a therapeutic agent in digestive health .
- Neuropharmacology : Research exploring the neuropharmacological effects of morpholine derivatives found that modifications to the structure can lead to enhanced binding affinities at serotonin receptors, suggesting avenues for developing new antidepressants .
- Toxicology Studies : Investigations into the safety profile of related compounds revealed that while some derivatives exhibit beneficial effects, they also pose risks of liver toxicity under prolonged use, underscoring the need for careful evaluation during drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine?
The compound is synthesized via asymmetric synthesis using intermediates like 3-chloro-1-(4-fluorobenzylamino)-2-propanol. Key steps include cyclization to form the morpholine ring and subsequent reduction/amination. This method yields enantiomers with high enantiomeric excess (92.8% ee), critical for its role as an intermediate in mosapride production .
Q. Which analytical techniques are essential for characterizing this compound?
- Mass Spectrometry (MS): Exact mass determination (224.12 g/mol) confirms molecular identity .
- Nuclear Magnetic Resonance (NMR): Structural elucidation via 1H and 13C NMR (e.g., δ = 3.86 ppm for morpholine protons) .
- Chiral HPLC: Resolves enantiomers for pharmacological evaluation .
Q. What is the pharmacological significance of the morpholine moiety in this compound?
The morpholine ring enhances metabolic stability, solubility, and target affinity. It acts as a pharmacophore in mosapride, a gastroprokinetic agent, by modulating serotonin (5-HT4) receptor activity .
Q. How is this compound identified as a pharmaceutical impurity?
It is listed as a degradation product or intermediate in drugs like mosapride. Impurity profiling uses HPLC-MS to detect trace levels (e.g., 0.1% threshold) during quality control .
Q. What are the recommended storage conditions for this compound?
Store at controlled room temperature (20–25°C) in airtight containers to prevent hydrolysis or oxidation, as suggested by stability studies .
Advanced Research Questions
Q. How can enantiomeric synthesis be optimized for higher yield and purity?
- Chiral Resolution: Use (+)- or (-)-N-tert-toluenesulfonylglutamic acid for salt formation to separate enantiomers .
- Catalytic Asymmetric Synthesis: Explore transition metal catalysts (e.g., Ru or Rh complexes) to improve enantioselectivity .
Q. What methodologies detect nitrosamine impurities in morpholine derivatives?
- LC-MS/MS: Quantifies nitrosomorpholine (NMOR) using fragmentation patterns (e.g., m/z 116.05 for C4H8N2O2) .
- In Silico Prediction: Assess nitrosation risk by modeling reaction kinetics between morpholine and nitrite .
Q. How does substitution on the morpholine ring influence biological activity?
- Fluorobenzyl Group: Enhances lipophilicity and receptor binding via hydrophobic interactions.
- Aminomethyl Side Chain: Facilitates hydrogen bonding with active-site residues (e.g., in 5-HT4 receptors) .
Q. What degradation pathways are observed under stress conditions?
- Oxidative Degradation: Forms N-oxide derivatives under light exposure.
- Hydrolytic Cleavage: Morpholine ring opens in acidic/basic conditions, producing secondary amines .
Q. Which in vivo models are suitable for pharmacokinetic studies?
- Rodent Models: Evaluate oral bioavailability and tissue distribution using radiolabeled (14C) compound.
- Metabolite Identification: Use bile-duct cannulated rats to isolate Phase I/II metabolites via UPLC-QTOF .
Q. Data Contradictions and Resolutions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzyl Morpholines
Table 1: Structural and Physical Properties
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorobenzyl group in the target compound enhances metabolic stability compared to nitro or bromo analogs, which may increase reactivity or toxicity .
- Chirality : Unlike nitro or bromo analogs, the target compound’s stereochemistry is pharmacologically relevant, necessitating asymmetric synthesis .
Functional Group Variations
Table 2: Functional Group Impact on Reactivity and Bioactivity
Key Observations :
- Aminomethyl Position: The C2 aminomethyl group in the target compound optimizes binding to mosapride’s target receptors compared to C3-substituted analogs .
- Acid Derivatives : Carboxylic acid-containing morpholines (e.g., CymitQuimica’s compound) show divergent reactivity, favoring prodrug strategies .
Key Observations :
- Asymmetric Synthesis: The target compound’s route avoids racemization via stereoretentive epoxide ring-opening, unlike non-chiral analogs .
- Solvent Effects: Polar solvents (e.g., THF) reduce yields (30–40%) compared to non-polar solvents (n-hexane: 75%) due to side reactions .
Properties
IUPAC Name |
[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)8-15-5-6-16-12(7-14)9-15/h1-4,12H,5-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSPPBBJOLKJDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=C(C=C2)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437216 | |
Record name | 1-{4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112914-13-3 | |
Record name | 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112914-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-{4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Morpholinemethanamine, 4-[(4-fluorophenyl)methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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